molecular formula C6H7BrN2O2 B6146354 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)acetic acid CAS No. 1629892-65-4

2-(3-bromo-1-methyl-1H-pyrazol-5-yl)acetic acid

Cat. No.: B6146354
CAS No.: 1629892-65-4
M. Wt: 219.04 g/mol
InChI Key: GBNIDSAXDHICHH-UHFFFAOYSA-N
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Description

2-(3-bromo-1-methyl-1H-pyrazol-5-yl)acetic acid: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The next step involves the bromination of the pyrazole ring. This is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Introduction of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid moiety. This can be achieved by reacting the brominated pyrazole with a suitable acetic acid derivative under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-1-methyl-1H-pyrazol-5-yl)acetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group in the pyrazole ring can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The pyrazole ring can undergo reduction to form dihydropyrazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2). These reactions are typically carried out in aqueous or organic solvents under acidic or basic conditions.

    Reduction Reactions: Common reducing agents include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Substitution Reactions: Substituted pyrazole derivatives with various functional groups.

    Oxidation Reactions: Carboxylic acids, aldehydes, and ketones.

    Reduction Reactions: Dihydropyrazole derivatives.

Scientific Research Applications

2-(3-bromo-1-methyl-1H-pyrazol-5-yl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds

    Biology: The compound is used in the study of enzyme inhibition and receptor binding. Its pyrazole ring can interact with various biological targets, making it useful in the development of enzyme inhibitors and receptor antagonists.

    Medicine: It has potential applications in drug discovery and development. The compound’s ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique reactivity and structural features make it a valuable intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, leading to inhibition or activation of their biological functions. The bromine atom and the acetic acid moiety can also participate in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetic acid moiety.

    1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a phenyl group instead of a bromine atom.

    2-(3-chloro-1-methyl-1H-pyrazol-5-yl)acetic acid: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

2-(3-bromo-1-methyl-1H-pyrazol-5-yl)acetic acid is unique due to the presence of the bromine atom and the acetic acid moiety. These functional groups confer specific reactivity and binding properties, making the compound valuable in various applications. The bromine atom can participate in halogen bonding, while the acetic acid moiety can form hydrogen bonds and ionic interactions, enhancing the compound’s overall reactivity and binding affinity.

Properties

CAS No.

1629892-65-4

Molecular Formula

C6H7BrN2O2

Molecular Weight

219.04 g/mol

IUPAC Name

2-(5-bromo-2-methylpyrazol-3-yl)acetic acid

InChI

InChI=1S/C6H7BrN2O2/c1-9-4(3-6(10)11)2-5(7)8-9/h2H,3H2,1H3,(H,10,11)

InChI Key

GBNIDSAXDHICHH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)Br)CC(=O)O

Purity

95

Origin of Product

United States

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